molecular formula C22H36ClNO B10793807 N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide

N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide

Cat. No.: B10793807
M. Wt: 366.0 g/mol
InChI Key: SCJNCDSAIRBRIA-UHFFFAOYSA-N
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Description

N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide is a synthetic compound known for its role as a selective agonist of the cannabinoid receptor 1 (CB1). It is structurally related to arachidonic acid and is used in various biochemical and pharmacological studies due to its ability to interact with cannabinoid receptors .

Preparation Methods

The synthesis of N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide involves the condensation of arachidonic acid with 2-chloroethanamine. The carboxyl group of arachidonic acid is first activated using isobutyl chloroformate in the presence of triethylamine. This intermediate is then reacted with 2-chloroethanamine to form the final product . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases for hydrolysis, and nucleophiles such as amines or thiols for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide is widely used in scientific research due to its ability to selectively activate cannabinoid receptor 1 (CB1). Some of its applications include:

Mechanism of Action

N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide exerts its effects primarily through the activation of cannabinoid receptor 1 (CB1). Upon binding to CB1, it modulates various intracellular signaling pathways, including the inhibition of adenylate cyclase, activation of mitogen-activated protein kinases (MAPKs), and regulation of ion channels . These actions result in altered neurotransmitter release, modulation of immune responses, and changes in cellular metabolism.

Comparison with Similar Compounds

N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide is unique due to its selective affinity for cannabinoid receptor 1 (CB1) over cannabinoid receptor 2 (CB2). Similar compounds include:

This compound stands out due to its synthetic origin and specific receptor selectivity, making it a valuable tool in cannabinoid research.

Biological Activity

N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide is a synthetic compound that has garnered attention for its biological activity, particularly in relation to the endocannabinoid system. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H36ClNO
  • Molecular Weight : 366.0 g/mol
  • IUPAC Name : this compound
  • CAS Number : 91347606

The compound features a chlorinated alkyl chain attached to an eicosanoid backbone, which is significant for its interaction with cannabinoid receptors.

This compound acts primarily as a selective agonist for cannabinoid receptors, particularly CB1 and CB2. Its mechanism involves:

  • Receptor Activation : It binds to the CB1 and CB2 receptors, influencing various signaling pathways related to pain modulation and inflammation.
  • Impact on Endocannabinoid System : By mimicking natural endocannabinoids like anandamide, it can modulate the activity of these receptors and potentially affect physiological responses such as pain perception and immune function .

Biological Activity

Research indicates that this compound exhibits significant biological effects:

  • Anti-inflammatory Properties : It may reduce inflammation by activating CB2 receptors, which are known to play a role in immune response regulation.
  • Analgesic Effects : The compound shows promise in pain relief through its action on the central nervous system via CB1 receptor activation.
  • Potential in Cancer Therapy : Preliminary studies suggest that it may enhance cytotoxic effects in certain cancer cell lines by modulating receptor interactions .

Study on Cancer Cell Lines

A study evaluated the effects of this compound on various human breast cancer cell lines. The findings indicated:

  • Cytotoxic Activity : The compound displayed varying degrees of cytotoxicity across different cell lines (e.g., BT-20, MCF-10A).
  • Mechanistic Insights : The study highlighted that the presence of GPR18 receptor was crucial for the observed effects on cancer cell viability .

Comparative Analysis with Anandamide

Comparative studies with anandamide revealed that while both compounds activate cannabinoid receptors:

  • Selectivity Shift : this compound showed a preference for CB1 over other receptors compared to anandamide.
  • Altered Metabolism : The chlorination prevents its metabolism to N-arachidonoyl glycine, which could influence its therapeutic profile .

Data Summary Table

PropertyValue
Molecular FormulaC22H36ClNO
Molecular Weight366.0 g/mol
CAS Number91347606
Receptor AffinitySelective for CB1 and CB2
Biological ActivitiesAnti-inflammatory, analgesic
Research ApplicationsCancer therapy

Properties

Molecular Formula

C22H36ClNO

Molecular Weight

366.0 g/mol

IUPAC Name

N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide

InChI

InChI=1S/C22H36ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)24-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,24,25)

InChI Key

SCJNCDSAIRBRIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCl

Origin of Product

United States

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